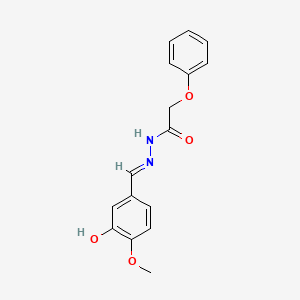![molecular formula C21H28N4O4 B5577362 N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)
N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of molecules with potential biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes, including condensation reactions and cyclization. For example, Lu et al. (2021) described the synthesis of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, through condensation and cyclization starting from 2,6-difluorobenzonitrile (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography. For instance, the study by Fun et al. (2010) on a related compound provides insights into the molecular structure, revealing envelope conformations of certain rings in the molecule (Fun et al., 2010).
Chemical Reactions and Properties
The chemical properties of such compounds can vary, but often include reactivity typical of the functional groups present. The study by Taha et al. (2014) on a related oxadiazole compound details some typical reactions, like cyclization, that these molecules undergo (Taha et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are key to understanding these compounds. The crystal structure analysis as done by Lu et al. (2021) gives insight into the physical properties (Lu et al., 2021).
Aplicaciones Científicas De Investigación
Novel Semicarbazones and Anticonvulsant Activity
A study by Rajak et al. (2013) synthesized novel semicarbazones with anticonvulsant activity, emphasizing the significance of structural features for such activity. Although not directly mentioning the specific compound, this research highlights the relevance of oxadiazole derivatives in medicinal chemistry, particularly in the context of neurological disorders (Rajak et al., 2013).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Bektaş et al. (2010) focused on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, indicating the utility of such compounds in combating microbial infections. The research underscores the potential of oxadiazole and related heterocyclic compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Novel Cyclic Dipeptidyl Ureas
Sañudo et al. (2006) synthesized a new class of cyclic dipeptidyl ureas, showcasing the versatility of incorporating oxadiazole units into peptidomimetic frameworks. This approach could have implications for the design of bioactive compounds with potential therapeutic applications (Sañudo et al., 2006).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives through palladium-catalyzed reactions, highlighting the role of oxadiazole and related structures in creating complex molecules. This work emphasizes the importance of such derivatives in organic synthesis and potential industrial applications (Bacchi et al., 2005).
Antifolate Properties
Degraw et al. (1992) investigated the antifolate properties of novel compounds, revealing the utility of cyclohexane derivatives in cancer research. Although not directly relevant to the specific chemical , it shows the broader context in which similar structures can be applied to address critical health issues (Degraw et al., 1992).
Propiedades
IUPAC Name |
N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-27-18-9-7-16(8-10-18)20-22-19(29-23-20)15-25(17-5-3-2-4-6-17)21(26)24-11-13-28-14-12-24/h7-10,17H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGKYUTMNISDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)
![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)
![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)
![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)
![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)
![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)